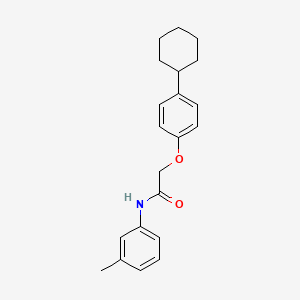
4-chloro-2-formylphenyl 2-nitrobenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-2-formylphenyl 2-nitrobenzenesulfonate, also known as CNBS, is a chemical compound widely used in scientific research. CNBS is a highly reactive electrophilic reagent that can be used for the modification of proteins, peptides, and other biomolecules.
作用机制
4-chloro-2-formylphenyl 2-nitrobenzenesulfonate is a highly reactive electrophilic reagent that reacts with nucleophilic amino acid residues such as cysteine, lysine, and histidine. The reaction forms a covalent bond between this compound and the amino acid residue, resulting in the modification of the protein or peptide. The modification can be reversible or irreversible depending on the reaction conditions.
Biochemical and Physiological Effects:
The modification of proteins and peptides with this compound can have various biochemical and physiological effects. For example, the modification can alter the protein's stability, activity, or interaction with other proteins. The modification can also affect the protein's localization or degradation. The physiological effects of this compound modification depend on the protein or peptide being modified and the specific modification site.
实验室实验的优点和局限性
4-chloro-2-formylphenyl 2-nitrobenzenesulfonate has several advantages for lab experiments. It is a highly reactive reagent that can modify proteins and peptides under mild reaction conditions. The modification is specific and can be targeted to specific amino acid residues. This compound modification can also be used for site-specific labeling or crosslinking. However, this compound also has some limitations. It can modify multiple amino acid residues, which can complicate the interpretation of results. The modification can also be irreversible, which can limit the use of this compound for functional studies.
未来方向
There are several future directions for the use of 4-chloro-2-formylphenyl 2-nitrobenzenesulfonate in scientific research. One direction is the development of new this compound derivatives with improved reactivity, specificity, or reversibility. Another direction is the use of this compound for the modification of other biomolecules such as nucleic acids or lipids. This compound can also be used for the modification of proteins and peptides in living cells or organisms for in vivo studies. Finally, the combination of this compound modification with other techniques such as mass spectrometry or structural biology can provide new insights into protein function and interaction.
合成方法
4-chloro-2-formylphenyl 2-nitrobenzenesulfonate can be synthesized by the reaction of 4-chloro-2-nitrobenzenesulfonyl chloride with 2-formylphenol in the presence of a base such as triethylamine. The reaction yields this compound as a yellow solid with a melting point of 156-158°C.
科学研究应用
4-chloro-2-formylphenyl 2-nitrobenzenesulfonate has been widely used in scientific research as a reagent for the modification of proteins and peptides. It can be used to label proteins with fluorescent dyes, biotin, or other tags for detection and purification. This compound can also be used to crosslink proteins to study protein-protein interactions, or to modify specific amino acid residues for functional studies.
属性
IUPAC Name |
(4-chloro-2-formylphenyl) 2-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO6S/c14-10-5-6-12(9(7-10)8-16)21-22(19,20)13-4-2-1-3-11(13)15(17)18/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYXZZBPNMOPLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)OC2=C(C=C(C=C2)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[(2,4-difluorophenoxy)methyl]-N-methyl-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B5138160.png)
![N-{1-[1-(4-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5138161.png)



![1-benzyl-4-[(5-ethyl-3-thienyl)carbonyl]piperazine](/img/structure/B5138198.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-2-methyl-3-nitrobenzamide](/img/structure/B5138204.png)
amine hydrochloride](/img/structure/B5138210.png)
![4-(4-bromophenyl)-6-oxo-2-{[2-oxo-2-(2-thienyl)ethyl]thio}-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B5138217.png)
![5-[3-(benzyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5138220.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzenesulfonamide](/img/structure/B5138224.png)
![N-(2,4-dimethylphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5138235.png)
![(9-butyl-2-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl)(2-thienyl)methanone hydrobromide](/img/structure/B5138248.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B5138264.png)
